molecular formula C13H24O6SSi B12520621 3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione CAS No. 667454-53-7

3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione

Cat. No.: B12520621
CAS No.: 667454-53-7
M. Wt: 336.48 g/mol
InChI Key: MAWXAINVHJMXFN-UHFFFAOYSA-N
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Description

3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione is an organic compound known for its unique chemical structure and properties. It is a colorless to light yellow liquid that is soluble in various organic solvents. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione typically involves the reaction of 3-(Trimethoxysilyl)propylamine with succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify surfaces of biomolecules or nanoparticles for various biological applications.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione involves its ability to form covalent bonds with other molecules. The trimethoxysilyl group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it useful as a coupling agent in various applications. The sulfanyl group can also participate in redox reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Triethoxysilyl)propylsuccinic anhydride
  • 3-(Trimethoxysilyl)propylamine
  • 3-(Trimethoxysilyl)propyl methacrylate

Uniqueness

3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione is unique due to the presence of both the trimethoxysilyl and sulfanyl groups This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it highly versatile for various applications

Properties

CAS No.

667454-53-7

Molecular Formula

C13H24O6SSi

Molecular Weight

336.48 g/mol

IUPAC Name

3-[3-(3-trimethoxysilylpropylsulfanyl)propyl]oxolane-2,5-dione

InChI

InChI=1S/C13H24O6SSi/c1-16-21(17-2,18-3)9-5-8-20-7-4-6-11-10-12(14)19-13(11)15/h11H,4-10H2,1-3H3

InChI Key

MAWXAINVHJMXFN-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCSCCCC1CC(=O)OC1=O)(OC)OC

Origin of Product

United States

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